Ampholine
Description
Ampholine is a synthetic carrier ampholyte widely used in isoelectric focusing (IEF) to establish stable pH gradients for separating proteins based on their isoelectric points (pI). Developed by LKB Produkter AB, it consists of a mixture of amphoteric molecules with buffering capacity across specific pH ranges. This compound is critical in analytical biochemistry for applications such as enzyme characterization (e.g., determining pI of β-lactamases ), protein purification , and studying protein interactions . Its versatility is demonstrated by its compatibility with diverse experimental setups, including polyacrylamide gels , sucrose gradients , and immobilized pH gradient (IPG) columns .
Properties
Molecular Formula |
Tb94 |
|---|---|
Molecular Weight |
14938.983 g/mol |
IUPAC Name |
terbium |
InChI |
InChI=1S/94Tb |
InChI Key |
FAOWCMIVGGTIEY-UHFFFAOYSA-N |
Canonical SMILES |
[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb] |
Origin of Product |
United States |
Preparation Methods
Ampholine is prepared by the reaction of aliphatic oligoamines with acrylic acids . This reaction results in a mixture of ampholytes with varying isoelectric points. The synthetic process involves the careful control of reaction conditions to ensure the desired range of isoelectric points is achieved. Industrial production methods typically involve large-scale reactions under controlled conditions to produce this compound in bulk quantities .
Chemical Reactions Analysis
Ampholine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, although this is not a common reaction in its typical applications.
Reduction: Reduction reactions are also possible but are not commonly employed in the use of this compound.
Substitution: this compound can undergo substitution reactions, particularly in the presence of strong nucleophiles or electrophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles depending on the desired substitution reaction. The major products formed from these reactions vary based on the specific conditions and reagents used .
Scientific Research Applications
Mechanism of Action
Ampholine exerts its effects by generating a pH gradient under the application of an electric field. The ampholytes in this compound migrate to their respective isoelectric points, where their net charges are zero. This migration creates a stable pH gradient that allows for the separation of amphoteric molecules, such as proteins, based on their isoelectric points . The high buffering capacity of this compound at its isoelectric points ensures precise and reproducible separation of proteins .
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 pH Range Flexibility
Ampholine is available in multiple pH ranges (e.g., pH 3.5–10, 4–7, 5–7), allowing customization for specific separations. For instance:
- pH 3.5–10 : Used for broad-range separations, such as analyzing hemoglobin variants or plasma renin isoforms .
- pH 5–7 : Optimized for acidic proteins, as seen in studies of cystic fibrosis fibroblasts or human interleukin-1 .
Comparison : While this compound’s competitors (e.g., Servalyte, Pharmalyte) also offer adjustable pH ranges, this compound’s formulation is uniquely cited for its compatibility with complex biological samples, such as crude β-lactamase extracts and plant proteins .
2.2 Stability and Resolution
This compound forms pH gradients via electric field-driven migration, but gradients may destabilize over time, leading to "plateau" regions in neutral pH zones . This contrasts with immobilized pH gradients (IPGs) , where ampholytes are chemically fixed to the gel matrix. For example:
- IPG Monolithic Columns: this compound-based IPG columns exhibit superior hydrophilicity and reduced protein adsorption compared to polyacrylate matrices .
- Traditional Carrier Ampholytes : this compound gradients are prone to drift during prolonged focusing, necessitating shorter run times or stabilization with urea .
Comparison : IPGs (e.g., Bio-Rad’s ReadyStrip IPG strips) provide higher stability but require pre-cast gels, whereas this compound allows on-demand gradient customization .
2.3 Protein Interaction and Interference
This compound exhibits minimal interaction with proteins, as demonstrated in studies of hormonal proteins and streptococcal exotoxins . Key findings include:
Comparison : Some synthetic ampholytes (e.g., older formulations of Servalyte) were reported to bind metal ions or inhibit enzyme activity, necessitating post-IEF dialysis .
Research Findings and Limitations
- Advantages :
- Limitations :
Biological Activity
Ampholine is a commercially available ampholyte used primarily in isoelectric focusing (IEF) for protein separation and purification. Its biological activity has garnered attention due to its potential antimicrobial properties, particularly against Gram-positive bacteria. This article delves into the biological activity of this compound, supported by various studies and findings.
Overview of this compound
This compound is a mixture of amphoteric compounds that can carry a charge depending on the pH of the environment. It is commonly utilized in biochemical applications to create a pH gradient for the effective separation of proteins based on their isoelectric points (pI). The commercial formulation typically has a pH range of 3.5 to 9.5.
Antimicrobial Properties
Research has demonstrated that this compound exhibits significant antimicrobial activity, particularly against Gram-positive bacteria. A study by Stoyanov et al. (2007) investigated the antimicrobial effects of various ampholytes, including this compound, against several bacterial strains:
- Tested Bacteria : Micrococcus luteus, Escherichia coli, Listeria monocytogenes, Salmonella enterica, and several Lactobacillus species.
- Findings : this compound showed inhibitory effects on Gram-positive bacteria while being non-inhibitory to Gram-negative strains. This behavior aligns with the characteristics of bacteriocins, which are known to affect Gram-positive bacteria due to their cell wall structure, unlike Gram-negative bacteria that possess a protective outer membrane .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Activity Against this compound |
|---|---|
| Micrococcus luteus | Inhibitory |
| Listeria monocytogenes | Inhibitory |
| Salmonella enterica | Non-inhibitory |
| Escherichia coli | Non-inhibitory |
| Lactobacillus rhamnosus | Inhibitory |
The antimicrobial action of this compound can be attributed to its composition, which may include poly-lysines known for their antimicrobial properties. The specific mechanism involves disruption of the bacterial cell membrane, leading to cell lysis and death, particularly in susceptible Gram-positive strains .
Case Studies and Research Findings
-
Study on IEF Systems :
A detailed examination was conducted using IEF systems with this compound as the ampholyte. The study highlighted that fractions obtained from this compound exhibited varying degrees of antimicrobial activity, with higher pI fractions showing more pronounced effects against M. luteus. The most effective fractions were identified as those with pI values between 9 and 10 . -
Comparative Analysis :
In a comparative study involving different ampholytes, this compound was found to provide superior results in terms of both protein separation efficiency and antimicrobial activity when used in conjunction with nisin, a known antimicrobial peptide . -
Implications for Purification :
The findings suggest that while using this compound for protein purification, one must consider its biological activity as it may interfere with downstream applications involving sensitive proteins or peptides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
